molecular formula C14H19NO5S B11794247 Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate

Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate

Cat. No.: B11794247
M. Wt: 313.37 g/mol
InChI Key: YVJIKJYHNGOYFM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate (CAS 1707374-67-1) is a chemical compound with the molecular formula C14H19NO5S and a molecular weight of 313.37 g/mol . It belongs to the class of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives, a scaffold recognized for its significant value in medicinal chemistry and pharmaceutical research. Compounds based on the benzoxazine core have been investigated for a range of biological activities. Research indicates that benzoxazine derivatives can serve as key intermediates or active components in the development of therapeutics, with studies exploring their potential as inhibitors of specific biological targets. For instance, related sulfonyl-containing benzoxazine compounds have been identified in patents for their role in the inhibition of RORγ activity, a target relevant for the treatment of various diseases . Furthermore, other scientific investigations have discovered 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors, demonstrating potential for the treatment of hematologic malignancies . The structural features of this compound, including the ethyl acetate ester and the ethylsulfonyl group, make it a versatile building block for further chemical synthesis and exploration in various research applications. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

ethyl 2-(4-ethylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)acetate

InChI

InChI=1S/C14H19NO5S/c1-3-19-14(16)9-11-10-15(21(17,18)4-2)12-7-5-6-8-13(12)20-11/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

YVJIKJYHNGOYFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CN(C2=CC=CC=C2O1)S(=O)(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate typically involves multiple steps. One common method includes the reaction of 2H-1,4-benzoxazin-3(4H)-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the ethylsulfonyl group, yielding simpler derivatives.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction can produce simpler benzo[b][1,4]oxazine derivatives.

Scientific Research Applications

Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzo[b][1,4]oxazine ring structure allows the compound to fit into specific binding sites, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

  • This contrasts with electron-donating groups like methoxy in compound 5, which may enhance resonance stabilization .
  • Steric Effects : Bulky substituents (e.g., tetramethyl groups in 5 ) reduce conformational flexibility, whereas the ethylsulfonyl group offers moderate steric hindrance .
  • Biological Implications : Chloro substituents (e.g., in 7f ) are often associated with increased electrophilicity and antimicrobial activity, while phenyl groups (e.g., in 5a ) enhance lipophilicity for membrane penetration .

Physicochemical Properties

  • Solubility : The ethylsulfonyl group enhances water solubility compared to hydrophobic analogs like 7f (chloro/benzyl) or 5a (diphenyl) .
  • Stability : Sulfonyl groups generally improve metabolic stability by resisting oxidative degradation, a advantage over compounds with ester or alcohol moieties .

Biological Activity

Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the synthesis, structure, and biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

  • Molecular Formula : C14H19NO5S
  • Molecular Weight : 313.37 g/mol
  • Structure : The compound contains an ethylsulfonyl group attached to a benzo[b][1,4]oxazine ring system, which is known for its diverse biological activities.
PropertyValue
Boiling Point131-133 °C
Density1.167±0.06 g/cm³
CAS Number1707374-67-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The reaction pathways often include the formation of the sulfonyl group followed by cyclization to form the oxazine ring.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of similar compounds derived from benzo[b][1,4]oxazine structures. For instance:

  • Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Antitumor Activity

Research indicates that derivatives of benzo[b][1,4]oxazines may exhibit antitumor properties. Compounds with modifications at the sulfonyl or acetyl positions have been shown to inhibit tumor cell proliferation in vitro .

Anticonvulsant Activity

Some studies suggest that compounds related to this compound may possess anticonvulsant activities. This is attributed to their ability to modulate neurotransmitter systems .

Case Studies

  • Antibacterial Screening : A series of synthesized compounds were tested against common bacterial strains. Results indicated that those containing the ethylsulfonyl moiety showed enhanced activity compared to their analogs lacking this group .
  • Antitumor Efficacy : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential for development into therapeutic agents .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution and esterification. A key step involves hydrolysis of an intermediate ethyl ester using LiOH·H₂O in THF–H₂O (3:1), followed by neutralization and extraction (yield: 89%) . Reaction conditions such as solvent polarity, temperature, and stoichiometric ratios of reagents critically impact yield and purity. For example, extended reaction times (e.g., 16 hours at 67°C) are required for complete cyclization in analogous benzoxazine syntheses . Purification via flash column chromatography (hexane:ethyl acetate) is standard .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, enantiopure benzoxazine derivatives are analyzed using SHELX programs (e.g., SHELXL for refinement), with data deposited in the Cambridge Crystallographic Data Centre . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent orientation (e.g., δ 1.3–1.5 ppm for ethyl groups) .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1750 cm⁻¹) .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

In vitro binding assays (e.g., imidazoline I₁/I₂ receptors) and in vivo cardiovascular studies in hypertensive rat models are common. For example, benzoxazine derivatives are evaluated for mean arterial pressure (MAP) reduction, with IC₅₀ values correlated to substituent effects . Dose-response curves and enantiomeric selectivity (via chiral chromatography, e.g., Daicel Chiralpak IC) are critical .

Advanced Research Questions

Q. What strategies are employed for enantioselective synthesis of benzoxazine derivatives, and how applicable are they to this compound?

Asymmetric catalysis (e.g., olefin cross-metathesis/intramolecular oxo-Michael reaction) achieves enantiomeric excess (e.g., 79% ee for a related compound) . Chiral auxiliaries or organocatalysts can induce stereochemistry at the oxazine ring’s C3 position. For this compound, introducing a sulfonyl group (C4) may require tailored catalysts to avoid steric hindrance. Enantiomeric resolution via preparative HPLC is recommended for isolating bioactive isomers .

Q. How do structural modifications in the benzoxazine core affect biological activity, based on SAR studies?

  • Ethylsulfonyl group (C4) : Enhances metabolic stability and receptor affinity due to electron-withdrawing effects .
  • Ester moiety (C2) : Hydrolysis to carboxylic acid improves solubility but may reduce blood-brain barrier penetration .
  • Substituents on the benzo ring : Electron-donating groups (e.g., methyl) at C6/C7 increase anti-inflammatory activity, while halogens (e.g., Cl) enhance antimicrobial potency .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from assay conditions (e.g., cell line variability) or pharmacokinetic factors. For example:

  • In vitro vs. in vivo efficacy : Poor solubility may limit bioavailability despite high receptor affinity. Use pharmacokinetic profiling (e.g., LogP, plasma protein binding) to reconcile data .
  • Enantiomer-specific effects : Test individual isomers, as racemic mixtures may obscure activity (e.g., (S)-isomers show 2-fold higher MAP reduction than (R)-isomers) .

Methodological Considerations

Q. What computational tools are recommended for predicting binding modes and metabolic pathways?

  • Docking simulations (AutoDock Vina) : Model interactions with targets like mineralocorticoid receptors .
  • DFT calculations (Gaussian) : Predict regioselectivity in sulfonation/oxidation reactions .
  • ADMET predictors (SwissADME) : Estimate toxicity and metabolic stability .

Q. How should researchers design experiments to validate mechanistic hypotheses?

  • Isotopic labeling : Use 13^{13}C-labeled ethyl groups to track metabolic fate .
  • Knockout models : Assess target engagement in receptor-deficient cells/animals .
  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution for benzoxazine derivatives .

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